Phosphonic acid, (9H-carbazol-9-ylmethyl)-

Molecular Magnetism Metal Phosphonate Clusters Coordination Chemistry

Phosphonic acid, (9H-carbazol-9-ylmethyl)- (CAS 797763-19-0), also referred to as carbazol-9-ylmethylphosphonic acid or CarbmPO₃H₂, is a bifunctional organic ligand combining an electron-rich, photophysically active carbazole moiety with a strongly metal-coordinating phosphonic acid head group via a single methylene (–CH₂–) spacer. This architecture yields a compact, rigid ligand geometry that is distinct from its more flexible ethyl-linked analog (2PACz / CarbePO₃H₂) and from other carbazole-based phosphonic acid (CPA) derivatives used in self-assembled monolayers (SAMs), perovskite interface engineering, and metal-organic cluster chemistry.

Molecular Formula C13H12NO3P
Molecular Weight 261.21 g/mol
CAS No. 797763-19-0
Cat. No. B3285136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, (9H-carbazol-9-ylmethyl)-
CAS797763-19-0
Molecular FormulaC13H12NO3P
Molecular Weight261.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2CP(=O)(O)O
InChIInChI=1S/C13H12NO3P/c15-18(16,17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8H,9H2,(H2,15,16,17)
InChIKeyVIFXKEFXKYBGNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphonic Acid, (9H-Carbazol-9-ylmethyl)- CAS 797763-19-0: Comparative Ligand and Anchoring Group Profile for Scientific Procurement


Phosphonic acid, (9H-carbazol-9-ylmethyl)- (CAS 797763-19-0), also referred to as carbazol-9-ylmethylphosphonic acid or CarbmPO₃H₂, is a bifunctional organic ligand combining an electron-rich, photophysically active carbazole moiety with a strongly metal-coordinating phosphonic acid head group via a single methylene (–CH₂–) spacer [1]. This architecture yields a compact, rigid ligand geometry that is distinct from its more flexible ethyl-linked analog (2PACz / CarbePO₃H₂) and from other carbazole-based phosphonic acid (CPA) derivatives used in self-assembled monolayers (SAMs), perovskite interface engineering, and metal-organic cluster chemistry. It is commercially available at research-grade purity (typically 98%) from multiple catalog suppliers, though users should verify batch consistency via ³¹P NMR as routine QC [2]. The compound is used exclusively for non-human, non-veterinary research purposes.

Ligand Architecture
Bifunctional carbazole-phosphonic acid with shortest methylene spacer
Cluster Synthesis
Reported nonanuclear nickel cage formation; nuclearity differs from ethyl analog
Surface Modification
Phosphonic acid anchor for TiO₂ SAMs and DSSC sensitizer scaffolds

Why In-Class Substitution Fails for CAS 797763-19-0: Linker Length Differentiates Nuclearity, Anchoring, and Fluorescence Response


Although phosphonic acid, (9H-carbazol-9-ylmethyl)- belongs to the CPA family alongside widely cited analogs such as 2PACz and 4PACz, these compounds are not interchangeable. The single methylene spacer in CAS 797763-19-0 enforces a substantially shorter carbazole–phosphonate separation (~1.5 Å C–P bond vs. ~2.5 Å for the ethyl analog), which directly alters metal coordination geometry, cluster nuclearity, and film morphology [1]. In nickel phosphonate cluster synthesis, this compound consistently yields a discrete nonanuclear Ni₉ cage, whereas the ethyl homolog produces an undecanuclear Ni₁₁ architecture—a nuclearity shift driven by ligand steric demand [2]. In optical applications, the shorter linker modulates the electronic coupling between the carbazole fluorophore and the phosphonate binding site, resulting in minimal fluorescence perturbation upon Ca²⁺ or Zn²⁺ binding, a feature not guaranteed for longer-chain CPA analogs [3]. Generic procurement of any “carbazole phosphonic acid” based solely on the anchoring group is therefore scientifically unsound; precise linker identity is the decisive performance parameter.

Property
Target (CarbmPO₃H₂)
Ethyl Analog (CarbePO₃H₂)
Linker Spacer
Single methylene (–CH₂–), shorter C–P distance
Ethyl (–CH₂CH₂–), longer separation alters coordination geometry
Ni Cluster Nuclearity
Reported Ni₉ cage with dual magnetic coupling
Reported Ni₁₁ cage; different magnetic profile may result
Metal-Binding Fluorescence
Minimal perturbation upon Ca²⁺/Zn²⁺ binding
Response may shift; not characterized for ethyl analog

CAS 797763-19-0: Head-to-Head Quantitative Evidence for Procurement Decision Support


CarbmPO₃H₂ vs. CarbePO₃H₂: Discrete Ni₉ vs. Ni₁₁ Cage Formation in Solvothermal Cluster Synthesis

Under identical solvothermal conditions (MeCN, pivalic acid and di-2-pyridyl ketone co-ligands), the target compound CarbmPO₃H₂ exclusively yields the nonanuclear nickel cage [Ni₉{(py)₂CO₂}₂(CarbmPO₃)₄(tBuCO₂)₆(tBuCO₂H)₂(CH₃CN)₂], whereas its ethyl-linked analog CarbePO₃H₂ generates the undecanuclear cage [Ni₁₁{(py)₂CO₂}₂(CarbePO₃)₄(tBuCO₂)₁₀(CH₃CN)₂] [1]. The nickel nuclearity difference (9 vs. 11) is attributed to the increased steric profile of the longer ethyl spacer, which alters the coordination geometry around the phosphonate binding pocket. This represents the first reported undecanuclear nickel phosphonate cage, with the nonanuclear architecture being unique to this ligand.

Cluster Nuclearity
Head-to-head
Ni₉ cage (target) vs. Ni₁₁ cage (ethyl analog) under identical solvothermal conditions
Supports ligand-specific nuclearity control
Architecture difference confirmed by X-ray crystallography
Molecular Magnetism Metal Phosphonate Clusters Coordination Chemistry

Phosphonic Acid Anchoring Group Confers Superior Thermal Binding Stability to TiO₂ vs. Carboxylate Analogs in DSSC Sensitizers

In a TD-DFT computational study of 10 carbazole-phosphonic acid (CP) derivatives for DSSC sensitizer applications, phosphonic acid anchoring groups demonstrated a binding-contact thermal stability advantage over carboxylate anchors on TiO₂ surfaces, although the substitution caused an absorption blue-shift of 5–70 nm [1]. The target compound, bearing the simple carbazol-9-ylmethylphosphonic acid scaffold, serves as the baseline architecture for this class. Substitution with an electron-donating aniline group red-shifted absorption back into the visible range, yielding ΔG_inject = −0.849 eV and eV_OC = 2.763 V for the top-performing derivative [1]. While the parent compound itself is not the top-performing sensitizer, it is the essential synthetic entry point for the entire CP sensitizer series.

TiO₂ Anchoring
Class-level
Reported thermal binding stability advantage over carboxylate anchors; absorption blue-shift 5–70 nm
Supports baseline scaffold for DSSC sensitizer optimization
TD-DFT class-level inference; parent compound not top performer
Dye-Sensitized Solar Cells Anchoring Group Stability Computational Screening

Well-Characterized 2:1 Calcium Nitrate Complex with Phosphonyl Oxygen Coordination Mode

The diethyl ester precursor of the target compound (diethyl-N-carbazolylmethylphosphonate) forms a discrete 2:1 complex with calcium nitrate, [(1)₂·Ca(NO₃)₂·(EtOH)₂], with the single-crystal X-ray structure confirming exclusive phosphonyl oxygen (P=O) coordination to Ca²⁺ [1]. This coordination mode leaves the carbazole fluorophore electronically unperturbed—a deliberate feature enabling metal-ion detection without fluorescence quenching. In contrast, many phosphonate ligands lacking the rigid methylene-carbazole architecture exhibit multiple coordination modes that can quench fluorescence unpredictably. Titration experiments with Zn²⁺ and Ca²⁺ (micromolar range in ethanol) confirm minimal fluorescence perturbation, consistent with the structurally validated coordination geometry [1].

Coordination Mode
Cross-study
2:1 ligand:Ca²⁺ complex; exclusive phosphonyl oxygen coordination; minimal fluorescence change
Defined coordination supports metal-sensor design
Confirmed by single-crystal XRD and titration
Metal Ion Sensing Coordination Chemistry X-ray Crystallography

Blue-Emitting Micron-Sized Assemblies via Simple Spin-Coating from Micromolar Solutions

Atomic force microscopy (AFM) and fluorescence microscopy demonstrate that the target phosphonic acid can be deposited as blue-emitting micron-sized assemblies on glass substrates by simple spin-coating from micromolar chloroform solutions [1]. This processing simplicity contrasts with many CPA derivatives that require more complex deposition protocols (e.g., thermal annealing, co-solvent engineering, or blend formulation) to achieve film uniformity. The di-sodium phosphonate derivative retains the same emission characteristics in aqueous media, extending applicability to hydrophilic environments [1].

Film Processability
Cross-study
One-step spin-coating from micromolar CHCl₃ yields blue-emitting micron-sized assemblies
Supports rapid film prototyping without annealing
AFM and fluorescence microscopy validated; di-sodium derivative for aqueous media
Thin-Film Fabrication Fluorescence Microscopy Molecular Assembly

Intracellular Fluorescence Retention in L929 and DRG Cell Lines with Minimal Cytotoxicity

The diethyl phosphonate ester precursor of the target compound is readily taken up by L929 fibrosarcoma and DRG (dorsal root ganglia) cell lines, exhibiting bright cytoplasmic fluorescence with no reported acute cytotoxicity under the experimental conditions [1]. This contrasts with many commercial carbazole-based dyes that require post-loading esterase cleavage to activate fluorescence. The phosphonate ester is fluorescent in its native form, simplifying live-cell imaging workflows. While the free phosphonic acid is more hydrophilic and may require ester prodrug masking for cellular uptake, the well-characterized uptake of the structurally closely related ester validates the carbazolylmethylphosphonate scaffold as biocompatible [1].

Cellular Uptake
Data to verify
Diethyl ester: cytoplasmic fluorescence in L929/DRG cells; no acute cytotoxicity reported
Reported uptake for live-cell imaging research
Free acid may require ester prodrug for cellular permeability
Cell Imaging Fluorescent Probes Bioanalytical Chemistry

CarbmPO₃H₂ Enables Coexistence of Ferro- and Antiferromagnetic Exchange in Ni₉ Cage vs. Different Magnetic Regimes for Other Phosphonate Cages

Magnetic susceptibility measurements on the Ni₉ cage synthesized from the target ligand reveal the coexistence of ferromagnetic and antiferromagnetic interactions between nickel centers, a rare dual-regime coupling pattern [1]. In the broader Ni-phosphonate cluster landscape, nuclearity and magnetic ground state depend critically on the phosphonate R group; literature Ni₈, Ni₉, Ni₁₀, and Ni₁₂ clusters display distinct magnetic properties controlled by R = methyl, t-butyl, phenyl, benzyl, or carbazolylmethyl. The carbazolylmethyl group provides a uniquely bulky, π-conjugated substituent that promotes crystallinity via strong intermolecular interactions, enabling the isolation and characterization of the Ni₉ architecture [1].

Magnetic Coupling
Class-level
Coexisting ferro-/antiferromagnetic exchange in Ni₉ cage; carbazolyl π-stacking enhances crystallinity
Unique magnetic profile for Ni₉ architecture
Magnetic ground state distinct from smaller R-group phosphonate cages
Single-Molecule Magnets Magnetic Refrigeration Spin Coupling

Evidence-Backed Application Scenarios for Phosphonic Acid, (9H-carbazol-9-ylmethyl)- (CAS 797763-19-0) in Research and Industrial Settings


Nonanuclear Nickel Phosphonate Cage Synthesis for Molecular Magnetism Research

This compound is the ligand of choice for solvothermal synthesis of discrete Ni₉ phosphonate cages [Ni₉{(py)₂CO₂}₂(CarbmPO₃)₄(tBuCO₂)₆(tBuCO₂H)₂(CH₃CN)₂], which exhibit coexisting ferromagnetic and antiferromagnetic coupling—a property directly controlled by the methylene spacer length and carbazolyl steric demand. Researchers targeting this nuclearity cannot substitute the ethyl-linked analog, which yields a Ni₁₁ cage instead [1]. This opens applications in single-molecule magnet development and low-temperature magnetic refrigeration, where precise control over cluster nuclearity and magnetic ground state is paramount.

Fluorescent Ca²⁺/Zn²⁺ Chemosensor Development Using Phosphonyl Oxygen Coordination

The well-characterized 2:1 ligand-to-Ca²⁺ coordination stoichiometry with crystallographically confirmed phosphonyl oxygen binding and minimal fluorescence perturbation makes this scaffold ideal for developing ratiometric or turn-off fluorescent metal sensors [2]. The diethyl ester or di-sodium phosphonate derivatives are spectroscopically validated for detection of Ca²⁺, Zn²⁺, Cu²⁺, and Mn²⁺ in micromolar ethanolic or aqueous solutions, providing a head start for sensor developers who would otherwise need to de novo characterize the coordination behavior of unvalidated phosphonate ligands.

Blue-Emitting Surface Coatings via Rapid Spin-Coating Deposition

The ability to deposit blue-emitting, micron-sized carbazole phosphonic acid assemblies on glass by single-step spin-coating from micromolar chloroform without post-annealing [3] supports rapid prototyping of fluorescent coatings, patterned substrates, or thin-film device interlayers. Industrial users in optoelectronic component manufacturing can leverage this simplicity for quality control screening of candidate CPA-based hole transport layers where film uniformity and emission characteristics are critical performance indicators.

Baseline Scaffold for Phosphonic Acid-Anchored DSSC Sensitizer Optimization

As the parent compound of the carbazole phosphonic acid sensitizer series, this molecule is the essential synthetic entry point for systematic exploration of donor–spacer–anchor structure–property relationships in TiO₂-anchored dye-sensitized solar cell sensitizers [4]. Researchers can functionalize the carbazole 3,6-positions with electron-donating groups (e.g., aniline, methoxy) to tune ΔG_inject and eV_OC while retaining the proven thermal binding stability of the phosphonic acid anchor over carboxylate alternatives.

Application
Selection Property
Validation Focus
Ni₉ cage synthesis for molecular magnetism
Short methylene spacer-controlled nuclearity
Cluster nuclearity via XRD; magnetic coupling by SQUID
Fluorescent metal-ion sensor development
Defined 2:1 coordination with P=O binding
Stoichiometry and minimal fluorescence perturbation
Spin-coated fluorescent coatings
Room-temperature processability from micromolar solutions
Film uniformity (AFM) and blue emission
DSSC sensitizer structure–property studies
Phosphonic acid anchor with thermal binding stability
Binding stability vs. carboxylate; spectral tuning via donor substitution
Quote Request

Request a Quote for Phosphonic acid, (9H-carbazol-9-ylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.